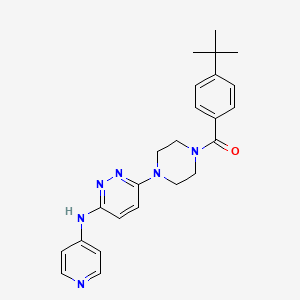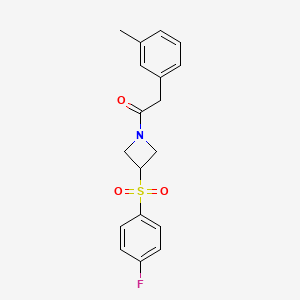
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of azetidinone derivatives that have been found to exhibit a wide range of pharmacological activities.
作用机制
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. The compound has also been found to interact with certain receptors in the brain, such as the GABA-A receptor, which is responsible for regulating neuronal activity.
Biochemical and Physiological Effects:
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone has been found to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins. The compound has also been found to exhibit anticonvulsant properties by interacting with the GABA-A receptor in the brain. Additionally, it has been found to exhibit potential anticancer activity by inducing cell death in certain types of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone in lab experiments is its potential to exhibit significant pharmacological activities. The compound has been extensively studied for its potential applications in the treatment of various diseases, making it a valuable tool for researchers in the field of medicine. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for the study of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone. One potential direction is the further exploration of its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another potential direction is the study of its potential anticancer activity against other types of cancer cells. Additionally, the development of new derivatives of this compound with improved pharmacological properties is another potential direction for future research.
合成方法
The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of m-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine to obtain the intermediate product. The final product is obtained by reacting the intermediate product with azetidinone in the presence of a base such as potassium carbonate.
科学研究应用
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone has been found to exhibit significant pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potential anticancer activity against certain types of cancer cells. The compound has been extensively studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-13-3-2-4-14(9-13)10-18(21)20-11-17(12-20)24(22,23)16-7-5-15(19)6-8-16/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSWNATSCPTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

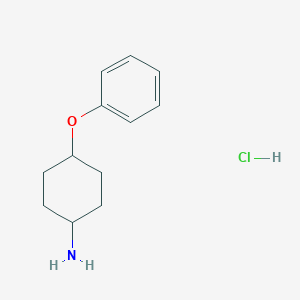
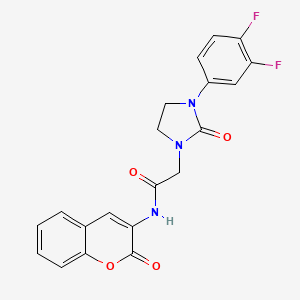
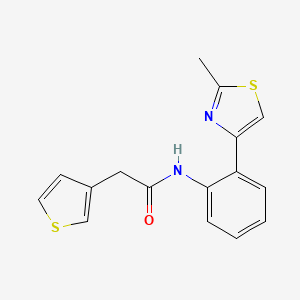
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)
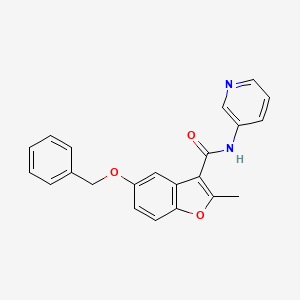
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)
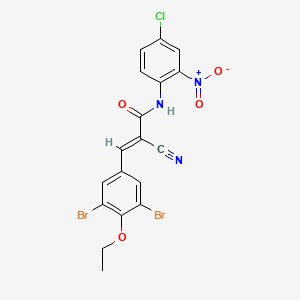
![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)
triazin-4-one](/img/structure/B2454923.png)
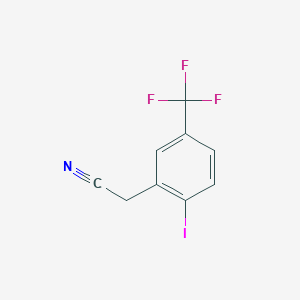
![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)
![1-Methyl-4-[[2-[(2-pyrazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2454926.png)
